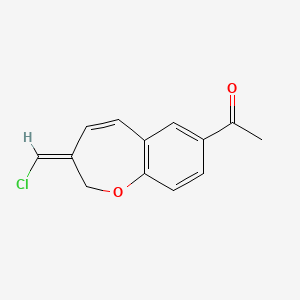
Pterulone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pterulone is a natural product found in Pterula with data available.
Aplicaciones Científicas De Investigación
Antifungal Activity
Pterulone has been identified as a potent antifungal metabolite. Research indicates that it interferes with essential cellular processes in fungi, making it a candidate for developing new antifungal treatments.
- Mechanism of Action : this compound inhibits the NADH:ubiquinone oxidoreductase enzyme, which is crucial for cellular respiration in eukaryotes. This inhibition leads to reduced energy production and ultimately cell death in susceptible fungal species .
Case Study : A study demonstrated that this compound effectively inhibited the growth of several pathogenic fungi, including Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) were determined, showing significant antifungal potency compared to standard antifungal agents .
Antioxidant Properties
This compound possesses antioxidant properties that can protect cells from oxidative stress. This activity is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Research Findings : In vitro studies revealed that this compound scavenges free radicals effectively, contributing to its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Target Proteins : this compound interacts with several key proteins involved in neurodegenerative pathways, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). These interactions indicate its potential role in modulating inflammation and cholinergic signaling .
Data Table: Interaction Targets of this compound
| Target Protein | Role in Disease | Interaction Type |
|---|---|---|
| COX-2 | Inflammation | Inhibitory |
| AChE | Neurotransmission | Inhibitory |
| MAO-B | Neurodegeneration | Inhibitory |
| GSK3β | Alzheimer's Disease | Modulatory |
Potential Anticancer Activity
Although direct evidence linking this compound to anticancer effects is limited, its antioxidant and anti-inflammatory properties suggest it may contribute to cancer prevention strategies.
- Preliminary Studies : Initial screenings have shown that this compound can inhibit the proliferation of certain cancer cell lines, warranting further investigation into its mechanisms and efficacy .
Agricultural Applications
This compound's antifungal properties extend beyond medicinal uses; it has potential applications in agriculture as a natural fungicide.
Propiedades
Fórmula molecular |
C13H11ClO2 |
|---|---|
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
1-[(3Z)-3-(chloromethylidene)-1-benzoxepin-7-yl]ethanone |
InChI |
InChI=1S/C13H11ClO2/c1-9(15)11-4-5-13-12(6-11)3-2-10(7-14)8-16-13/h2-7H,8H2,1H3/b10-7- |
Clave InChI |
QEWSARCWWQPUSM-YFHOEESVSA-N |
SMILES isomérico |
CC(=O)C1=CC2=C(C=C1)OC/C(=C\Cl)/C=C2 |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)OCC(=CCl)C=C2 |
Sinónimos |
pterulone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















